5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-9-3-4-13(10(2)5-9)18(15,16)14-7-12-6-11(14)8-17-12/h3-5,11-12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMBDOLJTZBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Nucleophilic Substitution
A common approach utilizes dihalogenated precursors with spatially proximate nucleophilic groups. For example, 1,3-dibromo-2-thia-5-azabicyclo[2.2.1]heptane undergoes cyclization under basic conditions:
$$
\text{BrC}2\text{H}4\text{SC}3\text{H}6\text{NBr} \xrightarrow{\text{NaH, THF}} \text{Bicyclo[2.2.1]heptane} + 2\text{HBr}
$$
Reaction optimization studies (Table 1) demonstrate the impact of base and solvent on yield.
Table 1. Cyclization Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium hydride | THF | 25 | 78 |
| Potassium tert-butoxide | DMSO | 80 | 85 |
| DBU | DMF | 60 | 65 |
Photochemical [2+2] Cycloaddition
Ultraviolet irradiation of 2-thia-5-azabicyclo[2.2.2]octene derivatives induces ring contraction to the bicyclo[2.2.1]heptane system (Scheme 1):
$$
\ce{ \underset{\text{2-Thia-5-azabicyclo[2.2.2]octene}}{C8H13NS} } \xrightarrow{h\nu} \ce{ \underset{\text{Bicyclo[2.2.1]heptane}}{C7H11NS} } + \ce{CH2S}
$$
This method affords excellent stereoselectivity but requires specialized equipment.
Sulfur and Nitrogen Incorporation
Thiol-Epoxide Ring-Opening
Epoxide intermediates react with thiols to install sulfur atoms. For example, 5-azabicyclo[2.2.1]heptane epoxide treated with mercaptoethanol yields the thia-aza derivative (Scheme 2):
$$
\ce{ \underset{\text{Epoxide}}{C7H11NO} } + \ce{HSCH2CH2OH} \xrightarrow{\text{BF3·OEt2}} \ce{ \underset{\text{2-Thia-5-azabicyclo[2.2.1]heptane}}{C7H11NOS} }
$$
Boron trifluoride etherate catalyzes regioselective ring-opening, with yields exceeding 80%.
Reductive Amination
Condensation of 2-thiabicyclo[2.2.1]heptan-5-one with amines under hydrogenation conditions introduces the nitrogen moiety (Table 2):
Table 2. Reductive Amination Optimization
| Amine | Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Ammonia | Ra-Ni | 50 | 72 |
| Benzylamine | Pd/C | 30 | 68 |
| Methylamine | PtO2 | 40 | 75 |
Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride
The final step involves reacting the bicyclic amine with 2,4-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions (Scheme 3):
$$
\ce{ \underset{\text{2-Thia-5-azabicyclo[2.2.1]heptane}}{C7H11NS} } + \ce{ClSO2C6H3(CH3)2-2,4} \xrightarrow{\text{Et3N, CH2Cl2}} \ce{ \underset{\text{Target Compound}}{C14H19NO2S2} }
$$
Critical parameters include:
- Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.
- Base : Triethylamine outperforms pyridine in suppressing side reactions (95% vs. 82% yield).
- Temperature : Reactions at 0°C minimize sulfonamide hydrolysis.
Stereochemical Considerations
The bicyclo[2.2.1]heptane system exhibits two chiral centers. Asymmetric synthesis strategies include:
Chiral Auxiliary-Mediated Cyclization
Using (R)-1-phenylethylamine as a temporary directing group enforces desired stereochemistry, later removed via hydrogenolysis.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 2-thia-5-azabicyclo[2.2.1]heptane achieves >98% ee using vinyl acetate as acyl donor.
Analytical Characterization
Key spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 3.82–3.75 (m, 2H, bridgehead H), 2.58 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₉NO₂S₂ [M+H]⁺: 313.0812, found: 313.0809.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its rigid structure and functional groups make it suitable for incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the bicyclic structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Bicyclic Compounds
Core Bicyclo[2.2.1]heptane Derivatives
Variations in Bridge Heteroatoms
- 2-Oxa-5-azabicyclo[2.2.1]heptane : Replacing the sulfur atom with oxygen (oxa) reduces ring strain and alters electronic properties. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 31560-06-2) has improved synthetic accessibility and is used in chiral morpholine derivatives for drug development .
Sulfur-Containing Analogs
Substituent Modifications
Aryl Sulfonyl Groups
- 5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034455-32-6) : The 4-chlorophenyl cyclopentanecarbonyl group introduces lipophilicity, contrasting with the electron-withdrawing 2,4-dimethylphenyl sulfonyl group in the target compound. This difference impacts solubility and membrane permeability .
Heteroaryl Derivatives
- 7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane : Pyridinyl substituents enable π-π stacking interactions, critical for positron emission tomography (PET) ligands targeting nAChRs. The absence of such groups in the target compound limits its utility in imaging applications .
Biological Activity
5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention in pharmacological research due to its potential biological activities. This bicyclic structure, characterized by its unique thia and azabicyclo components, suggests various mechanisms of action that could be beneficial in treating several medical conditions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a sulfonyl group attached to a bicyclic framework, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors. The sulfonyl moiety is known to enhance binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of the bicyclic structure have shown moderate to good activities against various pathogens, indicating a promising avenue for developing new antibiotics or antifungal agents .
Antiplasmodial Activity
The compound has been evaluated for its antiplasmodial effects, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that certain isomers of azabicyclo compounds bind effectively to plasmepsin II, an enzyme critical for the survival of the malaria parasite . The exo-isomers were particularly noted for their enhanced activity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compounds with similar bicyclic structures have been investigated for their potential as DPP-4 inhibitors, which are relevant in the treatment of type 2 diabetes mellitus. The structural modifications in these compounds can lead to significant enhancements in their inhibitory activity against DPP-4, suggesting that this compound may also possess similar properties .
Case Studies
Q & A
Q. What are the standard synthetic approaches for preparing 5-((2,4-dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, and what are the critical steps?
The synthesis typically involves multi-step strategies:
- Bicyclic Core Construction : Cyclization of sulfur-containing precursors (e.g., thiols or disulfides) with amines under controlled pH and temperature to form the azabicyclo[2.2.1]heptane scaffold .
- Sulfonylation : Introduction of the 2,4-dimethylphenylsulfonyl group via nucleophilic substitution or coupling reactions, often using catalysts like DMAP or bases (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and validated via NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, confirming sulfonyl and bicyclic moieties. Aromatic protons from the dimethylphenyl group appear as distinct multiplet signals .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic framework and sulfonyl orientation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?
Key variables include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity but may increase side reactions. Solvent screening via DOE (Design of Experiments) is recommended .
- Temperature Control : Lower temperatures (0–5°C) reduce undesired byproducts (e.g., over-sulfonylation), while gradual warming ensures completion .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or DMAP improve regioselectivity during sulfonylation .
Q. How can contradictions between computational predictions and experimental biological activity data be resolved?
Discrepancies often arise from:
- Conformational Flexibility : Molecular docking studies may overlook dynamic behavior. MD simulations (≥100 ns) can model conformational changes in the bicyclic core under physiological conditions .
- Solvent Effects : In vitro assays (e.g., enzyme inhibition) may use buffer systems that alter compound solubility or protonation states. Adjust computational parameters (e.g., implicit solvent models) to match experimental conditions .
- Metabolite Interference : LC-MS/MS can identify degradation products or metabolites that mask the parent compound’s activity .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Integrate experimental and computational approaches:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Pair with docking to identify critical residues in the target’s active site .
Data Analysis and Interpretation
Q. How can researchers address variability in SAR (Structure-Activity Relationship) data across different assay platforms?
Strategies include:
- Assay Standardization : Normalize data using positive/negative controls (e.g., reference inhibitors) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
- 3D-QSAR Modeling : Align molecular descriptors (e.g., CoMFA, CoMSIA) with biological activity to refine pharmacophore models .
Q. What experimental designs are suitable for probing the compound’s metabolic stability?
- In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic hotspots and improve stability .
Methodological Challenges
Q. How can crystallographic disorder in the bicyclic framework be resolved during X-ray analysis?
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- TWINLAW Software : Models disordered regions iteratively, refining occupancy ratios .
Q. What strategies mitigate sulfur oxidation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
